molecular formula C22H20ClFN2OS B2621759 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223994-27-1

3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No. B2621759
CAS RN: 1223994-27-1
M. Wt: 414.92
InChI Key: ZTROVMFEPIQUEQ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, commonly known as CPDASU, is a compound with potential therapeutic applications. It belongs to the class of spirocyclic compounds and has a unique chemical structure. The compound has been studied extensively for its biological properties and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of CPDASU is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CPDASU has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, CPDASU has been shown to activate the Nrf2 pathway, a signaling pathway involved in the regulation of cellular stress response.
Biochemical and Physiological Effects:
CPDASU has been shown to have various biochemical and physiological effects. In cancer research, CPDASU has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce the expression of inflammatory mediators and reduce oxidative stress. In neurodegenerative disease research, CPDASU has been shown to improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

CPDASU has several advantages for lab experiments. It has a unique chemical structure, which makes it an interesting compound for studying the structure-activity relationship. It has also been shown to have potential therapeutic applications in various scientific research fields. However, CPDASU has some limitations for lab experiments. It is a relatively complex compound to synthesize, which can make it difficult to obtain large quantities of the compound for experiments. Additionally, the mechanism of action of CPDASU is not fully understood, which can make it challenging to design experiments to study its biological properties.

Future Directions

There are several future directions for the study of CPDASU. One potential direction is the study of its potential therapeutic applications in other scientific research fields, such as cardiovascular disease and diabetes. Another potential direction is the development of more efficient synthesis methods for CPDASU, which could make it more accessible for experiments. Additionally, further studies are needed to fully understand the mechanism of action of CPDASU and its biological properties.

Synthesis Methods

The synthesis of CPDASU involves the reaction of 4-fluorobenzoyl chloride and 3-chloroaniline in the presence of triethylamine. The resulting product is then reacted with 1,5-dibromopentane to obtain the final compound. The synthesis of CPDASU is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

CPDASU has been studied for its potential therapeutic applications in various scientific research fields. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, CPDASU has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, CPDASU has been shown to improve cognitive function and reduce oxidative stress.

properties

IUPAC Name

[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2OS/c23-17-7-5-6-16(14-17)19-21(28)26(20(27)15-8-10-18(24)11-9-15)22(25-19)12-3-1-2-4-13-22/h5-11,14H,1-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTROVMFEPIQUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

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